molecular formula C24H26N2O3 B4031661 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE

1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE

Cat. No.: B4031661
M. Wt: 390.5 g/mol
InChI Key: UDHOUMSSJOMMJJ-UHFFFAOYSA-N
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Description

1-[4-(2-Ethoxyphenyl)piperazino]-2-(2-naphthyloxy)-1-ethanone is an organic compound with the molecular formula C24H26N2O3 It is known for its complex structure, which includes a piperazine ring, an ethoxyphenyl group, and a naphthyloxy group

Preparation Methods

The synthesis of 1-[4-(2-ethoxyphenyl)piperazino]-2-(2-naphthyloxy)-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with 2-ethoxyphenyl chloride.

    Formation of the Naphthyloxy Group: The final step involves the reaction of the intermediate compound with 2-naphthol in the presence of a suitable base to form the naphthyloxy group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(2-Ethoxyphenyl)piperazino]-2-(2-naphthyloxy)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2-Ethoxyphenyl)piperazino]-2-(2-naphthyloxy)-1-ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-ethoxyphenyl)piperazino]-2-(2-naphthyloxy)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-[4-(2-Ethoxyphenyl)piperazino]-2-(2-naphthyloxy)-1-ethanone can be compared with similar compounds, such as:

    2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide: This compound has a similar piperazine ring structure but differs in the attached aromatic groups.

    1-(4-Methyl-1-piperazinyl)-2-(2-naphthyloxy)ethanone: This compound also contains a piperazine ring and a naphthyloxy group but has different substituents on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-2-28-23-10-6-5-9-22(23)25-13-15-26(16-14-25)24(27)18-29-21-12-11-19-7-3-4-8-20(19)17-21/h3-12,17H,2,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHOUMSSJOMMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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